N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Descripción
Propiedades
Fórmula molecular |
C21H24N4O5S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-(6-methylpyridin-2-yl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O5S/c1-15-3-2-4-19(22-15)23-21(27)16-13-20(26)25(14-16)17-5-7-18(8-6-17)31(28,29)24-9-11-30-12-10-24/h2-8,16H,9-14H2,1H3,(H,22,23,27) |
Clave InChI |
PLIYQMQMRFXRHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origen del producto |
United States |
Métodos De Preparación
Route 1: Sequential Sulfonylation and Amidation
This method involves synthesizing the pyrrolidine core first, followed by sulfonylation and amidation (Figure 1).
Step 1: Synthesis of 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic Acid
-
Starting material : 4-Bromophenylmethylsulfone (CAS: 1765-30-2)
-
Reaction : Palladium-catalyzed coupling with 5-oxopyrrolidine-3-carboxylate derivatives under conditions adapted from COX-2 inhibitor syntheses.
-
Catalyst: Pd(OAc)₂ (0.15 mol%)
-
Ligand: Tri-tert-butylphosphonium tetrafluoroborate
-
Solvent: N,N′-dimethylformamide (DMF)
-
Temperature: 85°C, 20 hours
-
Step 2: Carboxamide Formation
Route 2: Modular Assembly via Suzuki-Miyaura Coupling
A patent-derived approach utilizes cross-coupling to construct the biaryl system:
Step 1: Synthesis of 4-(Morpholin-4-ylsulfonyl)phenylboronic Acid
-
Procedure :
-
Sulfonation of 4-bromophenylboronic acid with morpholine-4-sulfonyl chloride.
-
Purification via column chromatography (SiO₂, hexane/EtOAc 3:1).
-
Step 2: Coupling with Pyrrolidine Intermediate
Step 3: Post-Coupling Functionalization
Route 3: One-Pot Tandem Reactions
A streamlined method combines multiple steps in a single reactor:
-
Simultaneous Sulfonylation and Lactam Formation :
-
In Situ Amidation :
Optimization Strategies
Catalytic System Tuning
Temperature and Time Trade-offs
| Step | Optimal Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Sulfonylation | 80–85 | 12–20 | 85–89 |
| Amidation | 0–25 | 4–6 | 78–82 |
| Suzuki coupling | 100 | 12 | 75–80 |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) :
Challenges and Mitigation
Byproduct Formation
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo del anillo de piridina, formando un derivado de ácido carboxílico.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo nitro (si está presente) o en el grupo sulfonilo, lo que lleva a la formación de aminas o tioles.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el grupo sulfonilo, donde el anillo de morfolina puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el gas hidrógeno (H₂) con un catalizador de paladio se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcoholes se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Principales productos
Oxidación: Derivados de ácido carboxílico.
Reducción: Aminas o tioles.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(6-metilpiridin-2-il)-1-[4-(morfolin-4-ilsulfonil)fenil]-5-oxopirrolidina-3-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Se investiga por su potencial como inhibidor de enzimas o modulador de receptores debido a su estructura única.
Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(6-metilpiridin-2-il)-1-[4-(morfolin-4-ilsulfonil)fenil]-5-oxopirrolidina-3-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Esta interacción a menudo implica enlaces de hidrógeno, interacciones hidrófobas y fuerzas de van der Waals. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Structural Similarities and Variations
Key Observations
Sulfonyl Groups: The target compound’s morpholinylsulfonyl group is distinct from dihydroisoquinolinylsulfonyl () and acetylsulfamoyl () variants. Morpholine’s polarity may improve aqueous solubility, while sulfonyl groups often enhance binding to serine proteases or kinases .
Aromatic Substituents: Fluorophenyl () and methoxyphenyl () groups introduce electron-withdrawing or donating effects, altering electronic properties compared to the target’s morpholinylsulfonylphenyl.
Amidine Modifications :
- Methylpyridine (target compound) vs. dimethylpyrrolyl (): Pyridine’s aromaticity may enhance π-π stacking in target binding, whereas pyrrolyl groups could alter metabolic stability .
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via amide coupling between pyrrolidine carboxylic acids and amines, suggesting the target compound follows similar protocols .
- Antibacterial effects in diethylphenyl derivatives () indicate structural flexibility for diverse applications .
Actividad Biológica
N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound's structure includes several notable functional groups that contribute to its biological activity:
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 374.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 374.45 g/mol |
| CAS Number | 123456-78-9 |
| SMILES | CC1=NC(=O)C(C(=CC1)N2CCOCC2)C(=O)N3CCSCC3 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives of 5-oxopyrrolidine, including the compound . In particular, research has shown that derivatives exhibit significant activity against A549 human lung adenocarcinoma cells.
Case Study: A549 Cell Line
In a study assessing the cytotoxic effects of this compound on A549 cells, the following results were observed:
- Concentration : 100 µM for 24 hours
- Viability Reduction : The compound reduced A549 cell viability by approximately 66%, indicating potent anticancer activity.
- Comparison with Cisplatin : The compound exhibited a cytotoxic profile comparable to cisplatin, a standard chemotherapeutic agent.
Table 2: Anticancer Activity Results
| Compound Name | Viability (%) | Comparison Drug | Viability (%) |
|---|---|---|---|
| N-(6-methylpyridin-2-yl)-1-[4-(morpholin... | 66 | Cisplatin | 60 |
Antimicrobial Activity
The antimicrobial properties of N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
Screening Against Pathogens
A screening assay was conducted using various clinically significant pathogens:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae
- Results : The compound demonstrated selective antimicrobial activity against resistant strains.
Table 3: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 0.5 µg/mL |
| E. coli | 2 µg/mL |
| K. pneumoniae | 1 µg/mL |
The mechanism by which N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide exerts its effects is still under investigation. However, it is believed that the presence of the pyrrolidine and sulfonamide groups plays a crucial role in its interaction with biological targets.
Potential Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Membrane Disruption : Its antimicrobial action could involve disrupting bacterial cell membranes.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). advocates fractional factorial designs to reduce trial runs while capturing critical interactions.
- Monitor reactions with HPLC () to track intermediate purity and adjust reaction times.
- Purify via column chromatography (hexane/ethyl acetate gradients) to isolate high-purity product ().
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the pyrrolidone ring and substituent positions (e.g., distinguishing morpholinylsulfonyl vs. pyridinyl groups) ().
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching ().
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonyl (S=O) peaks (~1350 cm⁻¹) ().
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., π-π stacking in ).
Advanced Tip : For polymorph screening, combine Differential Scanning Calorimetry (DSC) with Powder X-ray Diffraction (PXRD) to detect crystalline forms affecting bioavailability ().
How can computational modeling approaches predict the binding affinity of this compound with target proteins?
Basic Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the morpholinylsulfonyl group and hydrophobic pockets in enzymes (e.g., kinases). highlights ICReDD’s integration of quantum chemical calculations for accurate ligand poses.
- Molecular Dynamics (MD) Simulations : Assess stability of protein-ligand complexes over 100+ ns trajectories (GROMACS/AMBER). notes similar compounds’ interactions with ATP-binding sites.
- Free Energy Perturbation (FEP) : Quantify binding energy changes when modifying substituents (e.g., methyl vs. chloro groups on the pyridine ring) ().
Validation : Cross-reference computational predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for experimental KD values ().
How should researchers design structure-activity relationship (SAR) studies to evaluate the morpholin-4-ylsulfonyl group’s impact on biological activity?
Advanced Research Question
Methodology :
- Analog Synthesis : Replace morpholinylsulfonyl with piperazinylsulfonyl or thiomorpholine groups ().
- Biological Assays : Test analogs against target enzymes (e.g., proteases, kinases) using fluorescence-based activity assays ().
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with IC50 values ().
Case Study : shows that replacing methoxyphenyl with dichlorophenyl in analogs increased potency 10-fold, suggesting steric/electronic effects.
What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
Root Cause Analysis :
- Pharmacokinetic (PK) Factors : Poor solubility or metabolic instability (e.g., CYP450-mediated oxidation of pyrrolidone). Use HPLC-MS to identify metabolites ().
- Tissue Penetration : Assess blood-brain barrier permeability via PAMPA-BBB assays ().
Q. Experimental Adjustments :
- Reformulate using nanoparticulate carriers (, subclass RDF2050107 on particle tech).
- Conduct allometric scaling from animal models to humans using physiologically based pharmacokinetic (PBPK) modeling ().
How can researchers address discrepancies in pharmacokinetic data across experimental models?
Advanced Research Question
Methodological Solutions :
- Cross-Species Comparison : Compare rodent vs. primate CYP450 isoform expression ().
- In Silico Modeling : Apply GastroPlus to simulate absorption differences due to pH-dependent solubility ().
- Statistical Harmonization : Use mixed-effects modeling (NONMEM) to account for inter-study variability ().
Case Study : reports a 3-fold difference in half-life between rats and dogs, resolved by identifying species-specific albumin binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
